Fmoc-D-Pro-OH: A Comprehensive Technical Guide for Peptide Synthesis
Fmoc-D-Pro-OH: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Pro-OH is a pivotal building block in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique structural properties, conferred by the D-configuration of the proline residue and the fluorenylmethoxycarbonyl (Fmoc) protecting group, make it an indispensable tool for the synthesis of complex peptides, peptidomimetics, and cyclic peptides with diverse therapeutic and research applications. This technical guide provides an in-depth overview of Fmoc-D-Pro-OH, including its chemical properties, detailed experimental protocols for its use in SPPS, and its applications in drug discovery and development.
Core Properties of Fmoc-D-Pro-OH
The fundamental characteristics of Fmoc-D-Pro-OH are summarized in the table below, providing essential data for researchers and chemists.
| Property | Value | References |
| CAS Number | 101555-62-8 | [1][2] |
| Molecular Formula | C₂₀H₁₉NO₄ | [1] |
| Molecular Weight | 337.37 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98.0% | |
| Optical Rotation ([α]D) | +31.0 ± 3.0° (c = 1 in DMF) | |
| Storage Temperature | 2-8°C |
The Role of Fmoc-D-Pro-OH in Peptide Synthesis
Fmoc-D-Pro-OH serves as a cornerstone in the Fmoc/tBu (tert-butyl) strategy of solid-phase peptide synthesis. The Fmoc group protects the α-amino group of the proline, preventing unwanted side reactions during the coupling of subsequent amino acids in the peptide chain. The D-configuration of the proline is of particular interest in drug development as it can enhance the proteolytic stability of the resulting peptide, prolonging its half-life in biological systems. Furthermore, the incorporation of D-proline can induce specific secondary structures and conformational constraints in peptides, which can be crucial for their biological activity and receptor binding affinity.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Pro-OH
The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-D-Pro-OH. This protocol can be adapted for automated peptide synthesizers.
Materials and Reagents
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Fmoc-D-Pro-OH
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Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
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Other Fmoc-protected amino acids
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Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
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Base (e.g., DIPEA or 2,4,6-collidine)
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Deprotection solution: 20% piperidine in DMF
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Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
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Washing solvents: DMF, DCM, Methanol
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Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
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Cold diethyl ether
Step-by-Step Methodology
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Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically DMF or DCM, for 30-60 minutes in a reaction vessel.[3]
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Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. This step is typically repeated once.
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Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
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Amino Acid Coupling:
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Fmoc-D-Pro-OH (or another Fmoc-amino acid) is pre-activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
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The activated amino acid solution is then added to the deprotected resin.
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The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.
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Washing: The resin is washed with DMF to remove excess reagents and by-products.
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Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.
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Final Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed as described in Step 2.
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Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.[3]
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Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development and Research
The incorporation of Fmoc-D-Pro-OH into peptide sequences has significant implications for drug discovery and biochemical research:
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Enhanced Stability: Peptides containing D-amino acids, such as D-proline, exhibit increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.
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Structural Constraint: The rigid pyrrolidine ring of proline, especially in its D-form, can induce specific turns and conformations in the peptide backbone, which can be critical for high-affinity binding to biological targets.
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Synthesis of Cyclic Peptides: Fmoc-D-Pro-OH is a valuable component in the synthesis of cyclic peptides.[4] Cyclization can further enhance peptide stability and conformational rigidity, often leading to increased potency and selectivity.
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Peptidomimetics: The unique structural features of D-proline are utilized in the design of peptidomimetics, which mimic the structure and function of natural peptides but with improved drug-like properties.
Visualization of the SPPS Workflow
To provide a clear visual representation of the core process involving Fmoc-D-Pro-OH, the following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.
